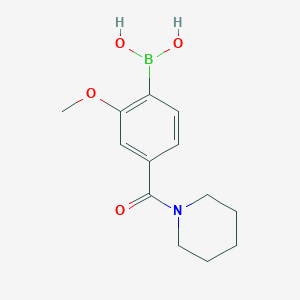

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid

Description

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative featuring a piperidine-carbonyl group at the 4-position and a methoxy substituent at the 2-position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are pivotal in pharmaceutical and materials science .

Properties

IUPAC Name |

[2-methoxy-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-19-12-9-10(5-6-11(12)14(17)18)13(16)15-7-3-2-4-8-15/h5-6,9,17-18H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFPCLKPSJPQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-methoxybenzoic Acid

The synthesis begins with commercially available 4-bromo-2-methoxybenzoic acid. This compound serves as the foundational building block for subsequent amidation and borylation steps.

Amidation with Piperidine

4-Bromo-2-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction with piperidine in dichloromethane (DCM) under inert conditions yields 4-bromo-2-methoxy-N-(piperidin-1-yl)benzamide :

Key Reaction Conditions :

Miyaura Borylation

The aryl bromide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to install the boronic acid group:

Optimized Conditions :

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%).

-

Base : Potassium carbonate (K₂CO₃, 2 equiv).

-

Solvent System : Dioxane/water (5:1 v/v).

-

Temperature : Microwave irradiation at 140°C for 15–45 minutes.

-

Yield : 70–78% after purification via flash chromatography.

Table 1. Miyaura Borylation Optimization Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | |

| Solvent | Dioxane/H₂O (5:1) | |

| Temperature | 140°C (microwave) | |

| Reaction Time | 15–45 minutes | |

| Yield | 70–78% |

Synthetic Route 2: Suzuki-Miyaura Coupling with Pre-formed Boronic Acid

Preparation of 2-Methoxy-4-(piperidine-1-carbonyl)phenylboronic Acid

This route employs a Suzuki-Miyaura coupling between a boronic acid derivative and a brominated piperidine amide. The boronic acid partner, such as 4-methoxyphenylboronic acid, is synthesized via methods detailed in:

\text{4-Chloroanisole} \xrightarrow[\text{Pd catalyst}]{\text{Borylation}} \text{4-Methoxyphenylboronic acid (96% yield)}

Coupling with Brominated Piperidine Amide

The boronic acid reacts with a brominated piperidine amide under Suzuki conditions:

Challenges :

-

Regioselectivity: Ensuring coupling occurs at the para position relative to the methoxy group.

-

Functional Group Tolerance: The amide group must remain stable under basic reaction conditions.

Comparative Analysis of Synthetic Routes

Table 2. Route Comparison

| Parameter | Route 1 (Miyaura Borylation) | Route 2 (Suzuki Coupling) |

|---|---|---|

| Starting Material | 4-Bromo-2-methoxybenzoic acid | 4-Methoxyphenylboronic acid |

| Key Step | Miyaura borylation | Suzuki-Miyaura coupling |

| Yield | 70–78% | 60–65% (estimated) |

| Functionalization | Late-stage boronic acid introduction | Early-stage boronic acid introduction |

| Purification | Flash chromatography | Column chromatography |

Advantages of Route 1 :

-

Higher yields due to optimized Miyaura conditions.

-

Fewer synthetic steps compared to multi-component coupling strategies.

Advantages of Route 2 :

-

Utilizes commercially available boronic acids.

-

Flexibility in modifying the piperidine amide fragment.

Functional Group Compatibility and Side Reactions

Stability of the Piperidine Amide

The amide bond in 4-bromo-2-methoxy-N-(piperidin-1-yl)benzamide remains intact under Miyaura borylation conditions (pH 9–10, 140°C). No hydrolysis to the carboxylic acid is observed, as confirmed by HPLC monitoring.

Boronic Acid Protection

In routes requiring acidic or basic conditions, boronic acids may be protected as pinacol esters to prevent protodeboronation. However, the Miyaura protocol in avoids this need by using aqueous-organic biphasic conditions.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The piperidine ring and carbonyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in substituent type, position, and protecting groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on analogous structures.

Key Observations:

- Substituent Position : The 2-methoxy group in the target compound may sterically hinder ortho-directed reactions compared to para-substituted analogs like 4-methoxyphenylboronic acid .

- Electron-Withdrawing vs. Donor Groups: Chloro (electron-withdrawing) and fluoro (moderate electron-withdrawing) substituents alter boronic acid reactivity. For example, the chloro analog (CAS 871332-70-6) may exhibit faster oxidative deboronation than the methoxy-substituted target compound .

- Piperidine vs.

Reactivity in Cross-Coupling Reactions

- Steric Effects : The piperidine-carbonyl group in the target compound may reduce coupling efficiency compared to simpler analogs like 4-methoxyphenylboronic acid due to steric bulk .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance boronic acid electrophilicity, accelerating transmetalation in Suzuki reactions .

Biological Activity

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structural features, which combine a piperidine ring with a phenylboronic acid moiety. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-cancer agent, its effects on enzyme inhibition, and its role in antiviral activity.

Anticancer Activity

Research has indicated that compounds containing piperidine and boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of matrix metalloproteinases (MMPs), which are critical in cancer metastasis.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 0.126 | Inhibition of MMP-2 and MMP-9 |

| 1-benzyl-3.5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one | Various Cancer Lines | 17.02 | Selective inhibition of Coactivator-associated arginine methyltransferase 1 |

Source: Cheng et al., 2011; T.A. Dar et al., 2022

Enzyme Inhibition

Boronic acids are known for their ability to inhibit serine proteases and other enzymes through reversible covalent bonding. The specific compound under discussion has shown promise in selectively inhibiting certain MMPs, which are implicated in tumor progression and metastasis.

Case Study: MMP Inhibition

A study highlighted the selective inhibition of MMP-12 by a related compound with a similar structure to this compound. The compound displayed nanomolar affinity for MMP-12 while showing significantly lower affinity for other MMPs, suggesting a potential for targeted therapy in cancer treatment .

Antiviral Activity

Recent investigations into piperidine derivatives have also revealed antiviral properties. For example, compounds similar to this compound were evaluated for their effectiveness against influenza viruses.

Table 2: Antiviral Activity of Piperidine Derivatives

| Compound Name | Virus Targeted | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Piperidine derivative analog | Influenza A/H1N1 | Low μM | Inhibition of hemagglutinin-mediated membrane fusion |

Source: PMC9416004

Q & A

Q. What are the primary synthetic routes for 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic acid moiety to form carbon-carbon bonds. A representative method involves:

- Step 1 : Coupling a halogenated aryl precursor (e.g., bromo or iodo derivative) with a piperidine-carbonyl intermediate under palladium catalysis (e.g., PdCl₂(dppf)) in a solvent system like dioxane/water .

- Step 2 : Purification via preparative TLC or column chromatography to isolate the product.

Key variables include catalyst choice (e.g., PdCl₂ vs. Pd(PPh₃)₄), solvent polarity, and reaction temperature (optimized at 80–100°C) .

Q. How should this compound be stored to ensure stability?

- Storage : Keep in a dry, inert environment (e.g., under nitrogen or argon) at 2–8°C, away from moisture and oxidizers.

- Handling : Use gloves and eye protection due to its skin/eye irritation potential (Category 2/2A per GHS). Avoid contact with water to prevent hydrolysis of the boronic acid group .

Q. What analytical methods validate its purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, boronic acid protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]⁺ peak for C₁₃H₁₇BNO₄ at ~278.1 g/mol) .

- HPLC : Reverse-phase chromatography (C18 column, methanol/buffer mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can cross-coupling efficiency with this boronic acid be optimized?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to balance reactivity and cost .

- Solvent Systems : Compare polar aprotic solvents (e.g., DMF) vs. dioxane/water mixtures for solubility and reaction rates .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventionally) .

- Additives : Include ligands like SPhos or XPhos to stabilize Pd intermediates and improve yields .

Q. What are its potential biochemical interactions and applications?

- Boronate-Diol Ester Formation : The boronic acid group enables reversible binding to diol-containing biomolecules (e.g., glycoproteins, RNA), making it useful in sensor development or targeted drug delivery .

- Enzyme Inhibition : Piperidine-carbonyl motifs are common in protease or kinase inhibitors. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to therapeutic targets like retinol-binding proteins .

Q. How can structure-activity relationships (SAR) be studied for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.